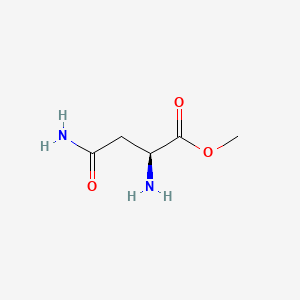

Asparagine methyl ester

Description

Historical Context of Asparagine Derivatives in Biochemical Investigations

The journey of asparagine began in 1806 when French chemists Louis Nicolas Vauquelin and Pierre Jean Robiquet first isolated it from asparagus juice, marking the first discovery of an amino acid. nih.gov Early biochemical investigations primarily focused on understanding the metabolic roles of asparagine and the enzymes that act upon it, such as asparaginase (B612624). mdpi.comresearchgate.net The study of asparagine derivatives, including its esters, gained traction with the advent of peptide chemistry. The development of methods for peptide synthesis necessitated the use of protected amino acids to control the formation of peptide bonds, and esterification of the carboxyl group was a key strategy. pnas.orgias.ac.in

Early research into the enzymatic hydrolysis of amino acid esters, including arginine methyl ester, by enzymes like trypsin laid the groundwork for using these derivatives as tools to study enzyme kinetics and specificity. pnas.org These foundational studies paved the way for the use of asparagine methyl ester and other derivatives as substrates and probes in various biochemical assays. The exploration of D-amino acids and their derivatives in neurological research also highlighted the importance of stereochemistry and the specific roles these modified amino acids could play in biological systems. mdpi.com

Significance of this compound as a Chemical Biology Probe and Building Block

This compound and its protected forms, such as fluorenylmethyloxycarbonyl (Fmoc)-L-asparagine methyl ester, are fundamental building blocks in solid-phase peptide synthesis (SPPS). chemimpex.comresearchgate.net SPPS is a cornerstone of modern biochemistry and drug discovery, enabling the creation of custom peptides for a vast array of research applications. The methyl ester group serves to protect the C-terminal carboxylic acid of asparagine, allowing for the stepwise addition of other amino acids to the N-terminus. This protection is crucial for preventing unwanted side reactions and ensuring the synthesis of the desired peptide sequence. chemimpex.comresearchgate.net

Beyond its role as a structural component in peptide synthesis, this compound and its derivatives have been ingeniously adapted for use as chemical biology probes. These probes are instrumental in studying complex biological processes within the cellular environment. For instance, fluorescently labeled asparagine derivatives have been developed to visualize and track the activity of specific enzymes, such as asparagine endopeptidase, in living cells. rsc.org Furthermore, isotopically labeled versions, like L-aspartic acid 4-methyl ester, have been employed as vibrational probes in advanced spectroscopic techniques to investigate the intricate hydrogen-bonding dynamics within amyloid fibrils, which are associated with neurodegenerative diseases. nih.gov The esterification of asparagine also enhances its solubility and stability in certain contexts, making it a more versatile tool for researchers. chemimpex.com

Table 1: Applications of this compound Derivatives in Research

| Derivative | Application Area | Specific Use | Reference(s) |

| L-Asparagine methyl ester hydrochloride | Peptide Synthesis, Proteomics | Building block for creating peptides and proteins. | biosynth.comscbt.com |

| Fmoc-L-asparagine methyl ester | Solid-Phase Peptide Synthesis | Protected amino acid for controlled peptide elongation. | chemimpex.com |

| Fluorescently Labeled Asparagine Derivatives | Chemical Biology, Cellular Imaging | Probes for visualizing enzyme activity and cellular processes. | rsc.org |

| L-Aspartic acid 4-methyl ester (Isotopically Labeled) | Structural Biology, Spectroscopy | Vibrational probe for studying protein and peptide structure. | nih.gov |

| N-dodecanoyl-amino acid methyl esters | Drug Delivery | Permeation enhancers for transdermal drug delivery systems. | nih.gov |

Overview of Current Research Directions and Challenges

Current research involving this compound is multifaceted, addressing both long-standing challenges and exploring novel applications. A significant area of focus remains the optimization of solid-phase peptide synthesis (SPPS) for "difficult sequences," particularly those prone to aggregation. sigmaaldrich.comnih.gov Peptides containing asparagine can be challenging to synthesize due to the formation of secondary structures and side reactions. Researchers are actively developing new resins, protecting groups, and coupling reagents to improve the efficiency and purity of synthesizing asparagine-containing peptides. sigmaaldrich.comcore.ac.uk

The development of novel drug delivery systems represents another exciting frontier. The esterification of amino acids can modify their physicochemical properties, such as lipophilicity, which can be exploited to enhance the permeation of drugs across biological membranes. nih.govbme.hunih.gov this compound derivatives are being investigated as components of prodrugs and as permeation enhancers for transdermal drug delivery. nih.govnih.gov

In the realm of proteomics and diagnostics, mass spectrometry-based methods are being refined to better analyze post-translational modifications, including the deamidation of asparagine residues, which can impact protein function. researchgate.netnih.gov Furthermore, the unique coordination properties of asparagine are being harnessed in the field of metallopeptide research, where peptides are designed to bind metal ions for catalytic or therapeutic purposes. rsc.orgglobalresearchonline.netacs.org Computational studies are also playing an increasingly important role in predicting and understanding the behavior of this compound in various chemical and biological systems, from its conformational dynamics to its potential for deamidation. researchgate.net

Despite these advancements, challenges remain. The synthesis of complex peptides and the precise control over post-translational modifications continue to be areas of active investigation. The development of highly specific and sensitive chemical probes for a wider range of biological targets is also a continuous endeavor.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2,4-diamino-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H2,7,8)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBUDPXCXXQEOU-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Asparagine Methyl Ester and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides robust and scalable methods for the production of asparagine methyl ester. These strategies primarily involve the direct esterification of the carboxylic acid group of asparagine or a multi-step process commencing with aspartic acid.

Direct esterification of asparagine is a common and straightforward approach. This transformation is typically achieved under acidic conditions, which facilitate the reaction between the carboxylic acid and methanol (B129727). Several acid-catalyzed systems have been developed to efficiently produce the desired methyl ester.

A variety of reagents are utilized to catalyze the esterification of amino acids. mdpi.com The most prevalent methods involve the use of strong acids or reagents that generate an acidic environment in situ.

HCl/MeOH: The Fischer esterification method, using a solution of hydrogen chloride (HCl) in methanol, is a classic and effective technique. libretexts.org In this process, methanol acts as both the solvent and the reactant. The reaction is typically performed by saturating methanol with dry HCl gas and then adding the amino acid. nih.gov This system provides the acidic catalyst necessary to protonate the carboxyl group, making it more susceptible to nucleophilic attack by methanol. libretexts.org The use of an anhydrous methanolic HCl solution serves to both catalyze the reaction and act as a dehydrating agent.

SOCl₂/MeOH: Thionyl chloride (SOCl₂) in methanol offers a highly convenient alternative to using gaseous HCl. commonorganicchemistry.com When thionyl chloride is added to methanol, it reacts to form anhydrous HCl and sulfur dioxide, directly generating the necessary acidic catalyst within the reaction mixture. commonorganicchemistry.com This method is often preferred for its operational simplicity, as it avoids the need to handle HCl gas. researchgate.net The reaction is typically initiated by slowly adding SOCl₂ to cold methanol, followed by the addition of the amino acid and subsequent stirring at room temperature or reflux to drive the reaction to completion. researchgate.netresearchgate.net

TMSCl/MeOH: The use of trimethylchlorosilane (TMSCl) in methanol has emerged as a particularly mild and efficient method for the synthesis of amino acid methyl ester hydrochlorides. nih.govnih.govresearchgate.net This system allows the reaction to proceed at room temperature, offering significant advantages over methods that require heating or the handling of more corrosive reagents. nih.govresearchgate.net The reaction involves adding TMSCl to a suspension of the amino acid in methanol and stirring for several hours until completion. mdpi.com This approach is noted for its simple operation, mild conditions, and consistently high yields. nih.govresearchgate.net

Achieving high yields in the esterification of asparagine requires careful optimization of several reaction parameters. The choice of catalyst, reagent stoichiometry, temperature, and reaction time are all critical factors that influence the efficiency of the synthesis.

The stoichiometry of the reagents is a key consideration. For instance, when using the TMSCl/MeOH system, two equivalents of TMSCl are generally sufficient for amino acids with a single carboxyl group. researchgate.net For di-carboxylic amino acids like aspartic acid, this is increased to four equivalents to ensure complete esterification. researchgate.net In processes utilizing sulfuric acid, the molar ratio of methanol to the amino acid can be optimized, with ratios between 6:1 and 10:1 being most preferable. google.com

Temperature control is crucial, particularly for exothermic reactions. When preparing the SOCl₂/MeOH reagent, the mixture is typically cooled in an ice bath during the addition of thionyl chloride to manage the reaction's heat. researchgate.net While some methods require refluxing for several hours, the TMSCl/MeOH system is advantageous as it proceeds efficiently at room temperature. researchgate.netnih.gov

Reaction time is another variable that is optimized based on the substrate's solubility and reactivity. For the TMSCl/MeOH method, reaction times of 12 hours are common, but for substrates with poor solubility in methanol, extending the time to 24 hours can improve yields. researchgate.net The progress of the reaction is typically monitored using thin-layer chromatography (TLC) to determine the point of completion. mdpi.com

The table below summarizes typical conditions and reported yields for the esterification of amino acids using these methods.

| Method | Typical Conditions | Reported Yield | Reference |

|---|---|---|---|

| HCl/MeOH | Amino acid in methanol saturated with HCl gas, reflux. | Good | nih.gov |

| SOCl₂/MeOH | SOCl₂ added dropwise to cold MeOH, then amino acid added, stirred at RT or reflux for 3-12h. | 85% | researchgate.netresearchgate.net |

| TMSCl/MeOH | Amino acid and TMSCl in MeOH, stirred at RT for 12-24h. | Good to Excellent (up to 98%) | nih.govresearchgate.net |

An alternative and highly specific route to this compound involves a two-step process starting from aspartic acid. This method allows for precise control over which carboxyl group is esterified before the final amidation step.

The first step in this pathway is the regioselective esterification of aspartic acid to form a β-methyl aspartate intermediate. google.com This is a critical step as it leaves the α-carboxyl group free for subsequent peptide coupling or modification, while the β-ester is poised for amidation. This selective esterification can be achieved by reacting aspartic acid with methanol in the presence of a mineral acid, such as sulfuric acid or hydrochloric acid. google.com The reaction conditions are controlled to favor the formation of the β-methyl ester over the α-methyl or dimethyl esters. google.com This intermediate, β-methyl aspartate, is a key precursor for the synthesis of asparagine. google.com

Once the β-methyl aspartate precursor is synthesized, the final step is the amidation of the β-ester group to form the characteristic side-chain amide of asparagine. This transformation is commonly achieved by reacting the intermediate with ammonia (B1221849). google.com A notable advantage of some developed processes is the ability to perform this amidation in situ, without the need to isolate the β-methyl aspartate intermediate. google.com The reaction mixture containing the ester is treated with aqueous ammonia and heated, which drives the conversion to asparagine monohydrate. google.com

Alternatively, studies have shown that the aminolysis of methyl esters can be catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netscielo.br When a diester derived from L-aspartic acid is reacted with an amine like benzylamine (B48309) or pyrrolidine (B122466) in the presence of DBU, the reaction can be chemoselective, leading to the formation of the corresponding amides in good yields. researchgate.netscielo.br Similarly, the ammonolysis of N-methyl-DL-aspartic acid dimethyl ester can be used to prepare N-methyl-DL-asparagine. nih.gov

N-Protection and Deprotection Strategies in Synthesis

Benzyloxycarbonyl (Z) Protection

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, is a well-established protecting group for amines in peptide synthesis. researchgate.netwikipedia.org It is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) under basic conditions. wikipedia.org

The Z group is stable under a variety of conditions but can be removed by catalytic hydrogenation or under strong acidic conditions. researchgate.netgoogle.com For instance, N-benzyloxycarbonyl-(D,L)-asparagine can be prepared and subsequently converted to its methyl ester. google.com The Z group is valuable in both solution-phase and, to a lesser extent, solid-phase peptide synthesis. peptide.com

Table 1: Overview of Benzyloxycarbonyl (Z) Protection

| Feature | Description |

| Reagent for Protection | Benzyl chloroformate (Cbz-Cl) |

| Common Abbreviation | Z, Cbz |

| Deprotection Methods | Catalytic hydrogenation, strong acids (e.g., HF) |

| Compatibility | Used in both solution and solid-phase synthesis |

Tert-Butyloxycarbonyl (Boc) Protection

The tert-butyloxycarbonyl (Boc) group is another widely used protecting group for the α-amino group of amino acids, including asparagine. ontosight.aiug.edu.pl It is generally introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. ontosight.aigoogle.com Boc-L-asparagine is a key building block in both solid-phase and solution-phase peptide synthesis. ontosight.ai

The primary advantage of the Boc group is its lability under acidic conditions. wikipedia.org It can be readily removed using acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). ug.edu.plwikipedia.org This allows for selective deprotection without affecting other acid-labile groups if the conditions are carefully controlled. For example, a method for synthesizing L-aspartate-4-methyl ester-1-benzyl ester involves the protection of L-aspartic acid-beta-methyl ester with a Boc group, followed by esterification and subsequent deprotection. google.com The removal of the Boc group can be achieved with a mixture of hydrochloric acid and dioxane or trifluoroacetic acid and dichloromethane. google.com

Table 2: Key Aspects of Tert-Butyloxycarbonyl (Boc) Protection

| Aspect | Details |

| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Deprotection Condition | Acidic conditions (e.g., TFA in DCM, HCl in methanol) wikipedia.org |

| Key Advantage | Acid-labile nature allows for orthogonal strategies |

| Application | Widely used in solid-phase peptide synthesis (SPPS) ontosight.ai |

Fmoc Protection Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to modern solid-phase peptide synthesis (SPPS). google.com Unprotected asparagine derivatives often have poor solubility, but Fmoc-protected versions, especially with side-chain protection like the trityl (Trt) group, show improved solubility in organic solvents like DMF. googleapis.comgoogle.com

A significant challenge with Fmoc chemistry involving asparagine is the potential for aspartimide formation, particularly under the basic conditions used for Fmoc removal (e.g., piperidine). peptide.comiris-biotech.de This side reaction can lead to racemization and the formation of β-peptide linkages. iris-biotech.de To mitigate this, sterically hindered ester protecting groups for the side chain can be employed. iris-biotech.deiris-biotech.de Another strategy involves the use of additives to the deprotection reagent; for instance, adding formic acid to the piperidine (B6355638) solution can suppress aspartimide formation. peptide.com

Despite these challenges, Fmoc strategies are widely applied. For example, an Fmoc-protected heptasaccharide asparagine building block has been synthesized and used in the chemoenzymatic synthesis of glycopeptides. nih.gov In this synthesis, the Fmoc group was chemically cleaved, and the methyl ester was enzymatically removed. nih.gov

Table 3: Fmoc Protection Strategies and Considerations

| Strategy/Consideration | Description |

| Solubility Enhancement | Fmoc-Asn(Trt)-OH has better solubility than Fmoc-Asn-OH. googleapis.comgoogle.com |

| Side Reaction | Aspartimide formation under basic Fmoc deprotection conditions. iris-biotech.de |

| Mitigation of Side Reactions | Use of bulky side-chain protecting groups or additives to the deprotection solution. peptide.comiris-biotech.deiris-biotech.de |

| Application Example | Synthesis of Fmoc-glycopentapeptide methyl ester. nih.gov |

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers (enantiomers) of this compound is crucial, as the biological activity of peptides and other molecules is highly dependent on their chirality.

Preparation of L- and D- this compound

Both L- and D-isomers of this compound are important building blocks. D-amino acids, for instance, are components of various biologically active peptides. pu-toyama.ac.jp One method for preparing enantiomerically pure D-asparagine derivatives involves the stereoselective enzymatic hydrolysis of a racemic mixture of N-acylated asparagine methyl esters. google.com In this process, a protease selectively hydrolyzes the L-enantiomer, leaving the D-enantiomer intact, which can then be separated. google.com For example, N-benzyloxycarbonyl-(D,L)-asparagine methyl ester can be resolved using this enzymatic method. google.com

The synthesis of D-amino acid N-alkylamides can also be achieved stereospecifically using enzymes like D-aminopeptidase, which acts on D-alanine methyl ester. pu-toyama.ac.jp General methods for synthesizing D- and L-α-amino acids often involve the asymmetric alkylation of a chiral auxiliary, such as pseudoephedrine glycinamide. acs.org

Control of Chirality in Synthetic Pathways

Maintaining and controlling chirality throughout a synthetic sequence is paramount. The chiral pool approach, which uses readily available chiral molecules like L-asparagine or L-aspartic acid as starting materials, is a common strategy. gla.ac.ukmdpi.com For example, L-aspartic acid has been used as a starting point for the stereoselective synthesis of various compounds. gla.ac.uk

During reactions, the existing stereocenter can direct the formation of new stereocenters. This substrate-controlled asymmetric induction is a powerful tool. mdpi.com For instance, the chirality of a serine-derived methyl ester was shown to direct the diastereoselective formation of a new product by minimizing nonbonding interactions. mdpi.com

In the context of polymerization, the attachment of chiral D- or L-amino acids to a polymer headgroup can induce a specific helical screw-sense (left- or right-handed) in the polymer, demonstrating a transfer of chirality from the amino acid to the macromolecular structure. acs.orgacs.org The choice of protecting groups can also influence stereoselectivity. The bulky 9-phenyl-9-fluorenyl (Pf) group, for example, can be used for nitrogen protection and to direct diastereoselective alkylation due to its steric hindrance. nih.gov

Enzymatic Synthesis and Biocatalysis

Enzymatic methods provide a highly specific and efficient route for the synthesis of amino acid derivatives. These biocatalytic processes operate under mild conditions and offer excellent stereoselectivity, making them attractive alternatives to traditional chemical synthesis.

Asparagine Synthetase-Mediated Pathways

Asparagine synthetase (ASNS) is a key enzyme responsible for the de novo synthesis of L-asparagine. mdpi.com It catalyzes the ATP-dependent conversion of aspartate and a nitrogen donor, typically glutamine, into asparagine and glutamate (B1630785). nih.govnih.gov The enzyme itself is a complex protein, often a homodimer, with two distinct active sites that work in concert to perform the synthesis. ebi.ac.uk One site is responsible for glutamine hydrolysis, while the other facilitates asparagine synthesis. ebi.ac.uk

The substrate specificity of asparagine synthetase is crucial for its function. While its primary substrates are L-aspartate and L-glutamine, the enzyme can also utilize ammonia as a nitrogen source. nih.gov The kinetic parameters, Michaelis constant (Km) and maximum reaction velocity (Vmax), quantify the enzyme's affinity for its substrates and its catalytic efficiency.

Studies on asparaginase (B612624), an enzyme that catalyzes the reverse reaction (hydrolysis of asparagine), provide insights into substrate binding. For instance, a hyperthermophilic L-asparaginase from Thermococcus sibiricus (TsAI) and an engineered mutant (TsAID54G/T56Q) have been characterized, showing varied affinities for different substrates. mdpi.com The mutant exhibited a two-fold increase in both Km and Vmax for the natural substrate L-asparagine, suggesting that the mutations reduced the binding affinity but enhanced the catalytic rate of hydrolysis. mdpi.com These enzymes also showed significant activity towards D-asparagine but low activity with L-glutamine. mdpi.com

Kinetic Parameters of TsAI and its Mutant Form

This table presents the kinetic parameters (Km and Vmax) for the hydrolysis of various substrates by the wild-type L-asparaginase from Thermococcus sibiricus (TsAI) and its D54G/T56Q mutant. Data is sourced from a study by Dumina et al. mdpi.com

| Substrate | Enzyme | Km (mM) | Vmax (U/mg) |

|---|---|---|---|

| L-asparagine | TsAI | 2.8 ± 0.3 | 110 ± 10 |

| TsAID54G/T56Q | 5.8 ± 0.4 | 220 ± 20 | |

| D-asparagine | TsAI | 10.0 ± 1.0 | 70 ± 5 |

| TsAID54G/T56Q | 11.0 ± 1.2 | 45 ± 4 | |

| L-glutamine | TsAI | 12.0 ± 1.5 | 6.0 ± 0.5 |

| TsAID54G/T56Q | 15.0 ± 1.8 | 5.0 ± 0.4 |

The synthesis of asparagine from aspartate is an energetically unfavorable process that is driven by the hydrolysis of ATP. nih.govscispace.com The reaction mechanism involves several steps. First, asparagine synthetase catalyzes the activation of the β-carboxyl group of aspartate by ATP, leading to the formation of a high-energy β-aspartyl-AMP intermediate and the release of pyrophosphate. nih.govebi.ac.uk

Within a separate domain of the enzyme, glutamine is hydrolyzed to yield glutamate and ammonia. nih.govebi.ac.uk The released ammonia then travels through an intramolecular tunnel to the synthetase active site. ebi.ac.uk Here, it performs a nucleophilic attack on the β-aspartyl-AMP intermediate, resulting in the formation of the amide bond of asparagine and the release of AMP. nih.govebi.ac.uk This entire process ensures that the energy from ATP hydrolysis is efficiently coupled to the formation of the new amide bond. oup.com

Optimizing the conditions for enzymatic reactions is critical for maximizing product yield and ensuring the stability of the biocatalyst. Key parameters include temperature, pH, and substrate concentrations. For a novel asparagine synthetase (LsaAS-A), the optimal temperature and pH were found to be 41°C and 8.0, respectively. frontiersin.org

Enzyme stability is another major consideration. The stability of asparagine synthetase can be influenced by storage conditions; for instance, purified human ASNS retains activity for at least 10 days when stored at -80°C but declines significantly after 3 days at 4°C. nih.gov To improve stability and other properties, protein engineering strategies are employed. These can include rational design to modify key residues or directed evolution to screen for mutants with desired characteristics, such as enhanced thermostability or reduced glutaminase (B10826351) activity. mdpi.comencyclopedia.pub For example, replacing a specific active site amino acid in an asparaginase was shown to reduce its glutaminase activity by 30% while increasing asparaginase activity by 40%. encyclopedia.pub

Protease-Catalyzed Reactions

Proteases, enzymes that typically hydrolyze peptide bonds, can be used in reverse to synthesize them under specific, non-physiological conditions. nih.gov This approach, known as protease-catalyzed peptide synthesis (PCPS), is a valuable tool in organic synthesis, offering high stereo- and regioselectivity without the need for extensive side-chain protection. longdom.orgnih.gov The synthesis can be controlled either thermodynamically or kinetically. nih.gov Kinetically controlled synthesis is generally faster and involves an acyl-enzyme intermediate formed from an activated ester substrate. nih.govthieme-connect.de

The use of proteases for synthesizing peptide esters is well-established, particularly for the production of di- and oligopeptides. longdom.org Serine and cysteine proteases, such as papain, trypsin, and chymotrypsin, are particularly suitable for kinetically controlled synthesis because they readily form acyl-enzyme intermediates with amino acid or peptide esters. thieme-connect.de The acyl group is then transferred to a nucleophilic amino component, forming a new peptide bond in competition with hydrolysis. thieme-connect.de

Papain is another widely used protease with broad substrate specificity, capable of polymerizing various amino acid esters to form oligopeptides and polypeptides. tandfonline.comresearchgate.netmdpi.com It can polymerize monomers like L-glutamic acid diethyl ester and histidine-containing oligopeptide esters. tandfonline.comacs.org The efficiency and sequence of the resulting peptides depend on the affinity of the monomer for the enzyme's catalytic site. acs.org

Influence of Organic Co-Solvents on Enzymatic Activity

The efficiency and stability of enzymes in synthetic applications can be significantly modulated by the reaction medium. In the enzymatic synthesis of asparagine derivatives, the use of organic co-solvents in an aqueous system is a key strategy to enhance reaction outcomes. The addition of organic solvents can shift the thermodynamic equilibrium to favor synthesis over hydrolysis by reducing the water activity. ru.nl This manipulation lowers the dielectric constant of the medium, which in turn reduces the acidity of the acyl donor's carboxyl group, favoring the protonated, uncharged form necessary for the reaction. ru.nl

A significant challenge in the enzymatic synthesis of asparagine ester derivatives is the potential for racemization and degradation at the typical pH values (7-8.5) used for hydrolase reactions. google.com Furthermore, high concentrations of substrates, which are often necessary for industrial applications, can lead to the rapid inactivation of the enzyme. google.com The introduction of an organic co-solvent can mitigate these issues.

One specific application involves the preparation of N-protected D-asparagine derivatives. In a process for synthesizing N-benzyloxycarbonyl-D-asparagine methyl ester, a protease is used in an aqueous system at a controlled pH of 6.0-7.5, combined with an organic co-solvent. google.com This method allows for the enantioselective hydrolysis of the corresponding L-ester, leaving the desired D-ester product. google.com For instance, the enzyme Alkalase 2.4 L has been successfully used for this kinetic resolution. google.com

The table below details an example of such a chemoenzymatic reaction.

| Parameter | Value |

| Starting Material | N-benzyloxycarbonyl-(D,L)-asparagine methyl ester |

| Enzyme | Alkalase 2.4 L (a subtilisin Carlsberg) |

| Aqueous System | 0.1M Sodium Chloride, 0.1M Sodium Phosphate Buffer |

| Organic Co-Solvent | Tetrahydrofuran (THF) |

| pH | 6.5 |

| Product | N-benzyloxycarbonyl-D-asparagine methyl ester |

This table summarizes the components used in the enzymatic resolution for preparing N-benzyloxycarbonyl-D-asparagine methyl ester, as described in patent literature. google.com

Studies have also shown that surfactant-enzyme complexes can be highly active biocatalysts in polar organic solvents like pyridine (B92270) for the synthesis of sugar amino acid esters. nih.gov This approach demonstrates the versatility of modifying the enzyme's microenvironment to facilitate synthesis in non-conventional media. nih.gov

Microbial Biotransformation Approaches

Microbial biotransformation utilizes microorganisms like bacteria, fungi, and yeasts, or their isolated enzymes, to perform chemical modifications on specific compounds. nmb-journal.com This process is a cornerstone of biotechnology with applications in producing valuable chemicals and developing more sustainable synthetic routes. nmb-journal.com

Proteases from microbial sources have been effectively used for the synthesis of small peptides. researchgate.net A notable example relevant to derivatives of amino acid esters is the synthesis of aspartame (B1666099), a dipeptide methyl ester. A thermolysin-like protease from the microorganism Thermoactinomyces thalpophilus was found to catalyze the condensation of Z-L-aspartic acid and L-phenylalanine methyl ester to produce the aspartame precursor. researchgate.net This biotransformation highlights the potential of microbial enzymes to facilitate peptide bond formation, a key reaction in creating derivatives of this compound. researchgate.net

High-Throughput and Automated Synthesis Methodologies

Modern drug discovery and materials science rely on the rapid generation of chemical libraries containing a wide diversity of structures. chimia.ch To meet this demand, high-throughput and automated synthesis methodologies have become essential. These approaches allow for the parallel preparation of numerous compounds, significantly accelerating the synthesis and screening process. chimia.chresearchgate.net N-alkylated-α-amino methyl esters, including derivatives of this compound, are important building blocks for these combinatorial libraries. chimia.ch

Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters

A robust methodology has been developed for the automated parallel synthesis of N-alkylated-α-amino methyl esters in gram quantities. chimia.chresearchgate.net This approach is significant as it tolerates a wide array of pharmacologically relevant functional groups on both the amino acid side chain and the N-alkyl residue. chimia.ch

The core of this method is a reductive alkylation procedure. chimia.ch The synthesis involves reacting an α-amino methyl ester hydrochloride with an aldehyde in the presence of a reducing agent, sodium borohydride (B1222165) (NaBH₄). chimia.chresearchgate.net The process has been successfully scaled to combine a diverse set of starting materials to generate a large library of products. chimia.ch For the demanding work-up and extraction steps involving large volumes, a specially developed automated system has been effectively applied. chimia.chresearchgate.net

The table below summarizes the scale of a reported parallel synthesis effort.

| Component | Number of Variations |

| α-Amino Methyl Esters | 14 |

| Aldehydes | 9 |

| Total Compounds Synthesized | 126 |

This table illustrates the high-throughput nature of the parallel synthesis methodology for creating a library of N-alkylated-α-amino methyl esters. chimia.ch

The products from this automated synthesis were generally isolated in moderate to good yields with satisfactory purity. chimia.ch This method represents a significant advancement over traditional, single-compound synthesis, providing a powerful tool for generating chemical diversity. researchgate.net

Role of Asparagine Methyl Ester in Peptide and Protein Chemistry Research

Peptide Synthesis as a Building Block

In peptide synthesis, the primary challenge is to form amide bonds between specific amino acids in a predetermined sequence. This requires the use of protecting groups to block reactive sites—notably the N-terminal amine and the C-terminal carboxylic acid—to prevent unwanted side reactions. Asparagine methyl ester serves as a key component in this strategy by providing a protected C-terminus.

The use of this compound is fundamental in the controlled synthesis of both linear and cyclic peptides. In the synthesis of a linear peptide, an N-terminally protected this compound can be coupled with another amino acid, ensuring the peptide chain extends in the correct direction. This stepwise addition of amino acids is the foundation of peptide synthesis.

For cyclic peptides, orthogonally protected derivatives of asparagine are often employed. For instance, a strategy might involve synthesizing a linear peptide precursor using building blocks like this compound, followed by deprotection and an intramolecular "head-to-tail" cyclization reaction in solution. The methyl ester can be hydrolyzed to reveal the free carboxylic acid necessary for the final ring-closing step.

Solid-Phase Peptide Synthesis (SPPS) is a widely used method where a peptide chain is assembled sequentially while its C-terminus is anchored to an insoluble polymer resin. While in standard SPPS the C-terminal amino acid is directly linked to the resin, derivatives like this compound find utility in fragment condensation strategies.

The incorporation of asparagine in SPPS presents unique challenges. A major side reaction is the dehydration of the side-chain amide group to form a nitrile (β-cyano-alanine) during the carboxyl activation step. To mitigate this, side-chain protected derivatives, such as Fmoc-Asn(Trt)-OH, are commonly used. Although this compound protects the C-terminus, which is typically resin-bound, it can be used to synthesize dipeptide or oligopeptide fragments in solution. These fragments can then be purified and subsequently coupled to the growing peptide chain on the solid support, a technique that can be advantageous for long or "difficult" sequences.

Solution-phase peptide synthesis is where this compound is most directly and frequently applied. In this classical approach, all reactions are carried out in a homogeneous solution. The methyl ester group serves as an effective protecting group for the C-terminal carboxylic acid, preventing it from reacting while the unprotected N-terminus of the asparagine derivative is coupled to the activated carboxyl group of another N-protected amino acid. This method allows for the purification of intermediate peptide fragments at each step, ensuring high purity of the final product. Modern coupling reagents, such as propylphosphonic anhydride (B1165640) (T3P®), have been shown to facilitate rapid and efficient peptide bond formation in solution with N-protected amino acids, a process compatible with methyl ester derivatives.

The synthesis of dipeptides and oligopeptides is a direct application of this compound as a building block. A typical dipeptide synthesis involves reacting an N-terminally protected amino acid (e.g., with a Boc or Fmoc group) with this compound in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). This process forms a single, well-defined dipeptide product with high efficiency. By selectively deprotecting either the N-terminus or the C-terminus (by hydrolyzing the methyl ester), the chain can be extended further to create longer oligopeptides. This controlled, stepwise approach is a cornerstone of peptide chemistry.

The following table illustrates a representative reaction scheme for the synthesis of a dipeptide using L-Alanine and L-Asparagine methyl ester.

| Step | Reactant 1 | Reactant 2 | Coupling Agent / Condition | Product |

| 1 | N-Boc-L-Alanine | L-Asparagine methyl ester | Dicyclohexylcarbodiimide (DCC) | N-Boc-L-Alanyl-L-Asparagine methyl ester |

| 2 | N-Boc-L-Alanyl-L-Asparagine methyl ester | Trifluoroacetic acid (TFA) | N/A (Deprotection) | L-Alanyl-L-Asparagine methyl ester |

Protein Engineering and Modification Studies

Protein engineering aims to develop new proteins with valuable or useful properties by modifying their amino acid sequences. This compound and related derivatives serve as tools in this field, enabling the creation of proteins with altered structures and functions for research and biotechnological applications.

Site-specific incorporation is a powerful technique to introduce unnatural amino acids (UAAs) into proteins at precise locations. This is typically achieved by using an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAA and incorporates it in response to a unique codon, often the amber stop codon (UAG).

While asparagine is a natural amino acid, its esterified derivatives are relevant to this field. Research has shown that converting a fluorescent UAA into its methyl ester form (L-Anap-AM) significantly improves its loading into cells, facilitating its subsequent incorporation into proteins. This demonstrates the utility of methyl esters as a chemical handle to enhance the bioavailability of building blocks for protein engineering. This principle suggests that this compound could serve as a precursor or a tool in strategies aimed at incorporating modified asparagine analogs into proteins. Furthermore, the successful genetic incorporation of structurally related derivatives, such as thioester-activated aspartic acid, highlights the robustness of these methods for inserting modified amino acids to enable novel protein modifications.

Structural and Functional Consequences of this compound Incorporation

The side chain of asparagine is known to undergo post-translational modifications, most notably deamidation, which proceeds through a cyclic succinimide (B58015) intermediate. nih.gov This reaction can affect protein structure and function. The presence of a C-terminal methyl ester may influence the rate and pathway of such side-chain reactions by altering the local electronic environment and steric hindrance. Furthermore, in intein-mediated protein splicing, the C-terminal residue is typically asparagine, which cyclizes to facilitate cleavage. researchgate.net Studies on inteins with atypical C-terminal residues have shown that substitutions can abolish or alter the splicing activity, highlighting the sensitivity of these biological processes to structural changes at the C-terminus. researchgate.net Carbobenzoxy-L-asparagine methyl ester has been used as a precursor to generate L-aminosuccinimide, a key intermediate in studying these cyclization reactions. researchgate.net

Studies on Ribosomal Protein Synthesis and Termination

The process of protein synthesis, or translation, is a highly regulated process occurring on the ribosome. While the direct role of exogenous this compound in ribosomal function is not extensively detailed, the availability of asparagine itself is critical. Deprivation of asparagine, for instance by the enzyme asparaginase (B612624), leads to a rapid and complete inhibition of protein synthesis by blocking polypeptide chain elongation. creative-peptides.com This underscores the essential role of the asparagine tRNA in delivering the correct amino acid to the ribosome.

Translation terminates when the ribosome encounters a stop codon, a process mediated by release factors. The chemical step of termination involves the cleavage of the ester bond linking the completed polypeptide chain to the tRNA molecule in the ribosome's P-site. While this compound is not directly involved in this termination signaling, studies of this fundamental mechanism provide context for its synthetic applications, where ester bonds are frequently formed and cleaved.

Peptidomimetic Design and Synthesis Utilizing this compound

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. This compound is a valuable starting material in the synthesis of various peptidomimetic scaffolds.

Design Principles for this compound-Based Peptidomimetics

The design of peptidomimetics often involves replacing labile peptide bonds with more stable linkages or constraining the peptide backbone to favor a bioactive conformation. This compound, as a protected amino acid derivative, is a key starting point for these modifications. The methyl ester group serves two primary purposes: it protects the carboxylic acid from unwanted side reactions during synthesis and acts as an activation point for subsequent chemical transformations. For instance, the ester can be converted to an amide to extend the peptide chain or be involved in cyclization reactions to create constrained scaffolds. The 9-phenylfluorenyl (Pf) protecting group has been used on the nitrogen of aspartate and asparagine methyl esters to maintain stereochemical integrity during various C-C bond-forming reactions, enabling the synthesis of complex, non-natural amino acid building blocks. nih.govaalto.fi

Synthesis of β-Lactam Peptidomimetics

β-Lactams (azetidin-2-ones) are a class of compounds famous for their antibiotic activity and their utility as constrained peptidomimetic scaffolds. The synthesis of β-lactams can be achieved through several routes, including the [2+2] cycloaddition of a ketene (B1206846) and an imine (the Staudinger reaction) or via ester-enolate imine condensation. nih.gov In these synthetic pathways, α-amino acid esters like this compound can serve as precursors. For example, the ester group can be a handle for generating the required enolate for condensation reactions. nih.gov Furthermore, enzymes that synthesize β-lactam rings, such as β-lactam synthetase, are evolutionarily homologous to asparagine synthetases, which convert aspartic acid to asparagine, highlighting a biochemical link between asparagine metabolism and β-lactam formation. nih.gov

Synthesis of Hydantoin-Based Peptidomimetics

Hydantoins are five-membered heterocyclic rings that are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. They are often used to create peptidomimetics with well-defined secondary structures. The Urech hydantoin (B18101) synthesis is a classic method that converts an amino acid into a hydantoin. nucleos.com This process typically involves two steps: first, the reaction of the amino acid with potassium cyanate (B1221674) to form a ureido derivative, and second, acid-catalyzed cyclization to yield the hydantoin. researchgate.netikm.org.my Using an amino acid methyl ester, such as this compound, in the initial step can facilitate the reaction.

| Synthesis Method | Starting Materials | Key Steps | Ref |

| Urech Synthesis | Amino Acid (or Ester), Potassium Cyanate | 1. N-carbamylation to form ureido acid. 2. Acid-catalyzed cyclization. | researchgate.netbeilstein-journals.orgnih.gov |

| Bucherer-Bergs Reaction | Carbonyl Compound, Cyanide, Ammonium (B1175870) Carbonate | Multicomponent reaction forming a hydantoin directly. | nih.gov |

| From α-Amino Esters | α-Amino Ester, Isocyanate | Condensation/cyclization domino process. | nih.gov |

A modern, microwave-assisted, one-pot Urech synthesis has been developed that proceeds directly from L-amino acids in water, demonstrating good functional group tolerance. beilstein-journals.org

Investigating the Role of Ester Bonds in Peptidomimetic Conformation and Biological Activity

Replacing a backbone amide bond in a peptide with an ester bond creates a depsipeptide. This modification is a key strategy in peptidomimetic design to probe the role of hydrogen bonding and to alter conformational preferences. An ester bond lacks the hydrogen bond donor capacity of an amide's N-H group, which can disrupt secondary structures like α-helices and β-sheets that rely on these bonds.

Biochemical and Mechanistic Investigations Involving Asparagine Methyl Ester

Amino Acid Metabolism and Biochemical Pathways

Investigations into the direct involvement of asparagine methyl ester as a free intermediate in core metabolic pathways have not yielded evidence of its participation. The primary metabolic routes for asparagine revolve around the deamidation and transamination of the unmodified amino acid.

The metabolism of asparagine is crucial for nitrogen balance and providing intermediates for central metabolic pathways. One significant pathway for asparagine catabolism is the transamination pathway. In this pathway, asparagine is converted to α-ketosuccinamate by an asparagine aminotransferase. Subsequently, the enzyme ω-amidase hydrolyzes α-ketosuccinamate to oxaloacetate and ammonia (B1221849). This pathway is a key route for converting asparagine to an intermediate of the tricarboxylic acid (TCA) cycle.

Another major pathway for asparagine metabolism involves the enzyme asparaginase (B612624), which directly hydrolyzes asparagine to aspartate and ammonia. Aspartate can then be transaminated to oxaloacetate. This asparaginase-mediated pathway is critical in various organisms and is a cornerstone of certain chemotherapeutic regimens.

Asparagine plays a vital role in the transport and storage of nitrogen in many organisms. The high nitrogen-to-carbon ratio of asparagine makes it an efficient molecule for nitrogen transport. The metabolic pathways of asparagine, by producing ammonia and aspartate, contribute significantly to the cellular nitrogen pool. This nitrogen can then be utilized for the synthesis of other amino acids and nucleotides.

Furthermore, the catabolism of asparagine is an important anaplerotic process. By producing oxaloacetate, a key intermediate of the TCA cycle, asparagine metabolism helps to replenish the cycle's intermediates that may be depleted for biosynthetic purposes. This replenishment is crucial for maintaining cellular energy metabolism and biosynthetic capacity.

The metabolism of asparagine involves several key intermediates that link to central metabolic pathways. The table below summarizes these intermediates and the primary enzymes involved in their formation from asparagine.

| Metabolic Intermediate | Precursor | Enzyme | Subsequent Pathway |

| α-Ketosuccinamate | Asparagine | Asparagine aminotransferase | Hydrolysis to oxaloacetate |

| Aspartate | Asparagine | Asparaginase | Transamination to oxaloacetate |

| Oxaloacetate | α-Ketosuccinamate or Aspartate | ω-Amidase or Aspartate aminotransferase | Tricarboxylic Acid (TCA) Cycle |

| Ammonia | Asparagine or α-Ketosuccinamate | Asparaginase or ω-Amidase | Urea Cycle, Amino Acid Synthesis |

Post-Translational Modifications of Asparagine Residues

While free this compound is not a recognized intermediate in primary metabolism, the methylation of asparagine residues within proteins is a known post-translational modification, primarily associated with protein repair mechanisms.

The enzymatic methylation of asparagine residues in proteins is not as common as the methylation of other amino acids like lysine and arginine. However, a critical enzymatic process involves the methylation of isoaspartyl residues, which can arise from the deamidation of asparagine residues in proteins. This process is crucial for protein repair and maintenance.

Methyltransferases are a broad class of enzymes that catalyze the transfer of a methyl group from a donor molecule (usually S-adenosyl-L-methionine) to a substrate. While some methyltransferases have been shown to methylate a variety of amino acid residues, their specificity is often stringent.

One such family of methyltransferases is the HemK family, which is known to methylate glutamine residues in proteins. For instance, HemK is responsible for the methylation of the glutamine residue in the GGQ motif of translation termination factors. While the primary substrate for HemK is glutamine, the possibility of cross-reactivity with the structurally similar asparagine residue has been a subject of investigation. However, the primary and well-established role of methylation related to asparagine residues in proteins is in the context of protein repair, catalyzed by a different class of methyltransferases.

A key enzyme in this context is Protein L-isoaspartyl methyltransferase (PIMT) . PIMT plays a crucial role in the repair of age-damaged proteins. Asparagine residues in proteins can spontaneously deamidate to form a succinimide (B58015) intermediate, which can then hydrolyze to form either a normal L-aspartyl residue or an abnormal L-isoaspartyl residue. The formation of L-isoaspartyl residues can alter the structure and function of the protein.

PIMT specifically recognizes and methylates the free carboxyl group of the L-isoaspartyl residue, forming an L-isoaspartyl methyl ester. This methyl ester is unstable and spontaneously converts back to the succinimide intermediate. The succinimide can then be hydrolyzed again, with a certain probability of forming the correct L-aspartyl linkage, thus repairing the protein. This cycle can repeat until the protein is repaired.

| Enzyme | Substrate | Product | Function |

| Protein L-isoaspartyl methyltransferase (PIMT) | L-isoaspartyl residue in a protein | L-isoaspartyl methyl ester | Protein repair |

| HemK | Glutamine residue in a protein | N5-methylglutamine | Regulation of translation termination |

Enzymatic Methylation of Asparagine in Proteins (e.g., N-Methylated Amides)

Functional Impact of Methylation on Protein Activity

Protein methylation, including the formation of asparagine methyl esters, is a post-translational modification that can significantly alter the biological activity of proteins. The addition of a methyl group can modulate protein-protein interactions, enzymatic activity, subcellular localization, and protein stability researchgate.netcreative-proteomics.comcnio.eslongdom.org. This modification can either inhibit or promote protein-protein interactions depending on the specific context wikipedia.org. For instance, the methylation of the protein phosphatase 2A catalytic subunit has been shown to enhance the binding of its regulatory B subunit, thereby facilitating the assembly of the holoenzyme wikipedia.org.

In red blood cells, which lack the machinery for new protein synthesis, methylation of deamidated asparagine and aspartate residues is a crucial mechanism for recycling oxidatively damaged proteins nih.govnih.gov. This process can affect the function of key structural proteins and enzymes. For example, methylation of the N-terminal cytosolic domain of Band 3, a critical membrane protein, may destabilize its interactions with glycolytic enzymes by neutralizing negative charges nih.gov. Similarly, methylation of residues near the active site of enzymes like glyceraldehyde 3-phosphate dehydrogenase can directly impact their catalytic function nih.gov. The strategic placement of these methyl groups suggests a finely tuned regulatory mechanism that responds to cellular stress nih.govnih.gov.

Furthermore, protein methylation is deeply involved in fundamental cellular processes such as gene expression, DNA repair, and signal transduction creative-proteomics.comcnio.es. The methylation of histones, for example, is a well-established epigenetic mechanism that can either activate or repress gene transcription depending on the specific residue modified longdom.orgwikipedia.org.

Non-Enzymatic Deamidation of Asparagine and Isoaspartate Formation

The non-enzymatic deamidation of asparagine residues is a spontaneous post-translational modification that leads to the formation of a succinimide intermediate, which then hydrolyzes to form either aspartic acid or its structural isomer, isoaspartic acid mtoz-biolabs.comresearchgate.net. This process introduces a negative charge and can alter the three-dimensional structure of the protein, often leading to a loss of function tandfonline.comresearchgate.net.

The deamidation of asparagine proceeds through an intramolecular cyclization reaction. The process is initiated by the nucleophilic attack of the backbone nitrogen atom of the C-terminal adjacent amino acid on the side-chain carbonyl carbon of the asparagine residue researchgate.netnih.gov. This attack forms an unstable tetrahedral intermediate researchgate.netmdpi.com. The tetrahedral intermediate then rapidly rearranges to form a five-membered succinimide ring, releasing ammonia in the process researchgate.netmdpi.com. The formation of this cyclic imide is the rate-determining step in the deamidation process researchgate.net. The succinimide intermediate is relatively unstable in aqueous solution and subsequently undergoes hydrolysis at either of its two carbonyl groups. Hydrolysis at the α-carbonyl group results in the formation of a normal aspartyl residue, while hydrolysis at the β-carbonyl group leads to the formation of an atypical isoaspartyl residue researchgate.netresearchgate.netresearchgate.net. The formation of isoaspartate is generally favored, with studies on model peptides showing that it can account for 70-85% of the hydrolysis products researchgate.net.

The rate of asparagine deamidation is highly dependent on several factors, including the local peptide sequence, the three-dimensional structure of the protein, and the physicochemical environment nih.gov.

Influence of Adjacent Amino Acid Residues: The identity of the amino acid residue immediately C-terminal to the asparagine (the n+1 position) has a profound effect on the deamidation rate. Residues with small, flexible side chains, such as glycine, significantly accelerate deamidation due to reduced steric hindrance for the formation of the succinimide intermediate tandfonline.comnih.gov. Conversely, bulky residues like isoleucine and valine sterically hinder this cyclization and thus slow down the reaction mdpi.com. Interestingly, histidine at the n+1 position can accelerate deamidation through intramolecular catalysis by its imidazole side chain mdpi.com. The residues at the N-1 and N-2 positions (preceding the asparagine) have a minimal effect on deamidation in solution but can significantly influence the rate in the solid state researchgate.net.

Effect of pH and Temperature: The rate of asparagine deamidation is highly sensitive to pH and temperature. Deamidation is generally accelerated at alkaline pH due to the increased concentration of hydroxide ions, which can catalyze the reaction nih.govresearchgate.net. The rate-pH profile for the deamidation of a monoclonal antibody showed a V-shaped curve, with different asparagine residues being more susceptible at either high or low pH nih.gov. Temperature also plays a critical role, with higher temperatures significantly increasing the rate of deamidation nih.govnih.gov. For example, in one study, the deamidation rate at 40°C was faster in acidic buffers, but this trend was reversed at 5°C nih.gov.

Interactive Data Table: Factors Affecting Asparagine Deamidation Rates

| Factor | Condition | Observed Effect on Deamidation Rate |

| Adjacent Residue (n+1) | Glycine | High |

| Alanine, Serine, Threonine | Moderate to High | |

| Histidine | Accelerated (catalytic effect) | |

| Isoleucine, Valine | Low | |

| Proline | Very Low (succinimide cannot form) | |

| pH | Acidic (e.g., pH 5.5) | Slower for some sites, faster for others |

| Neutral (e.g., pH 7.4) | Moderate | |

| Alkaline (e.g., pH 8.5) | Generally faster | |

| Temperature | 5°C | Slower |

| 40°C | Faster | |

| Protein Structure | Flexible regions | Higher |

| Rigid structures (e.g., α-helix) | Lower | |

| Solvent accessibility | Higher accessibility can lead to higher rates |

Enzymatic Repair Mechanisms of Damaged Proteins

The accumulation of damaged proteins containing isoaspartyl residues can be detrimental to cellular function. To counteract this, organisms have evolved an enzymatic repair system centered around the enzyme Protein L-Isoaspartyl Methyltransferase (PIMT) researchgate.netwikipedia.org.

Protein L-Isoaspartyl Methyltransferase (PIMT), also known as L-isoaspartyl/D-aspartyl protein carboxyl methyltransferase (PCMT), is a highly conserved enzyme that initiates the repair of isoaspartyl residues wikipedia.orgnih.gov. The catalytic activity of PIMT involves the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the free α-carboxyl group of the isoaspartyl residue wikipedia.orgebi.ac.uk. This enzymatic reaction forms a highly labile L-isoaspartyl-O-methylester intermediate researchgate.net.

This methyl ester intermediate is unstable and spontaneously demethylates within minutes to reform the succinimide intermediate, with the release of methanol (B129727) researchgate.net. The newly formed succinimide can then be hydrolyzed to yield either the repaired L-aspartyl residue or the original L-isoaspartyl residue wikipedia.org. Since the formation of the L-aspartyl residue is not guaranteed in a single cycle, multiple rounds of methylation by PIMT and subsequent hydrolysis are often required for the near-complete conversion of isoaspartyl linkages back to normal aspartyl linkages researchgate.netresearchgate.net. This repair process is crucial for maintaining protein integrity and function, and the absence of PIMT can lead to the accumulation of damaged proteins and severe neurological consequences in mice wikipedia.org.

PIMT exhibits a high degree of substrate specificity, primarily recognizing and acting upon L-isoaspartyl residues within a peptide or protein chain wikipedia.orgnih.gov. The enzyme is also capable of recognizing D-aspartyl residues, albeit to a lesser extent researchgate.net. The structural basis for this specificity lies in the unique architecture of the PIMT active site. The enzyme's structure reveals a modified methyltransferase fold that creates a specific binding pocket for the isoaspartyl substrate nih.gov.

The active site is located in a loop between a beta-sheet and an alpha-helix wikipedia.org. A conserved Serine/Threonine-rich beta strand is thought to provide hydrogen bonds for specific interactions with the isoaspartyl substrate nih.gov. Furthermore, the identity of the amino acid residues surrounding the isoaspartyl site can influence the efficiency of PIMT-mediated repair, with the enzyme showing sensitivity to residues in the P2 to P3' positions nih.gov. The specificity of PIMT for the altered peptide backbone linkage of isoaspartate allows it to effectively identify and initiate the repair of this form of protein damage, playing a vital housekeeping role in maintaining the integrity of the cellular proteome researchgate.net.

Enzyme Kinetics and Mechanistic Studies

Mechanistic Investigations of Asparagine Synthetase Catalysis

Asparagine synthetase (ASNS) is a crucial enzyme that catalyzes the ATP-dependent synthesis of asparagine from aspartate and a nitrogen source, typically glutamine. The catalytic mechanism of ASNS has been elucidated through extensive biochemical studies, revealing a complex process involving two distinct active sites connected by an intramolecular tunnel. This structure allows for the channeling of ammonia, a reactive intermediate, from the site of its generation to the site of its utilization.

Aspartate Activation: In the C-terminal synthetase domain, aspartate's side-chain carboxyl group is activated by ATP. This reaction forms a high-energy β-aspartyl-AMP intermediate and releases inorganic pyrophosphate (PPi).

Amide Transfer: In the N-terminal glutaminase (B10826351) domain, glutamine is hydrolyzed to produce glutamate (B1630785) and ammonia. This ammonia molecule then travels through the hydrophobic intramolecular tunnel to the synthetase active site. There, it performs a nucleophilic attack on the β-aspartyl-AMP intermediate, resulting in the formation of asparagine and the release of AMP.

This dual-site mechanism protects the cell from free ammonia and ensures the efficient coupling of ATP hydrolysis to peptide bond formation. While detailed mechanistic studies have primarily focused on the natural substrates (aspartate, glutamine, and ATP), the use of substrate analogs and derivatives is a common strategy to probe enzyme active sites and reaction intermediates.

Kinetic Studies of Oxidation Reactions Involving Asparagine Derivatives

The oxidation of asparagine and its derivatives has been the subject of various kinetic investigations to understand the reaction mechanisms, the influence of catalysts, and the nature of the oxidation products. These studies often involve different oxidizing agents and reaction conditions.

One prominent area of research is the transition metal-catalyzed oxidation of L-asparagine. For instance, the oxidation of L-asparagine by platinum(IV) in a sulfuric acid medium has been studied spectrophotometrically. Kinetic analysis revealed that the reaction is first order with respect to the concentration of the oxidant, Pt(IV), while exhibiting fractional orders with respect to the concentrations of asparagine (Asn), the acid, and the transition metal catalyst researchgate.net. The proposed mechanism involves the formation of a complex between the catalyst and the asparagine substrate, followed by an inner-sphere oxidation where Pt(IV) is reduced to Pt(II) researchgate.net. The final oxidation products were identified as α-formyl acetamide, ammonium (B1175870) ion, and carbon dioxide researchgate.net.

Similar kinetic behaviors have been observed with other oxidants. The oxidation of L-asparagine by alkaline hexacyanoferrate(III) in the presence of a silver(I) catalyst also shows a first-order dependence on the oxidant and fractional orders with respect to asparagine and the alkali sciencepublishinggroup.com. Likewise, the base-catalyzed oxidation by alkaline permanganate is first order in permanganate and less than unit order in both asparagine and the alkali aun.edu.eg. In these cases, the mechanism is proposed to proceed through an intermediate complex formed between the asparagine substrate and the oxidant or catalyst sciencepublishinggroup.comaun.edu.eg.

| Oxidant System | Catalyst | Reaction Order in [Oxidant] | Reaction Order in [Asparagine] | Key Findings |

|---|---|---|---|---|

| Platinum(IV) in H₂SO₄ | Ag(I), Pd(II), Cr(III), or Zr(IV) | First Order | Less than unity | Catalytic efficiency order: Ag(I) > Cr(III) > Pd(II) > Zr(IV) researchgate.net. |

| Alkaline Hexacyanoferrate(III) | Silver(I) | First Order | Less than unity | The catalyzed reaction proceeds via a silver(I)-asparagine intermediate complex sciencepublishinggroup.com. |

| Alkaline Permanganate | Alkali Metal Ions | First Order | Less than unity | The reaction is base-catalyzed and involves a 1:1 intermediate complex aun.edu.eg. |

Enzyme Inhibition Studies with this compound Derivatives

Derivatives of this compound serve as valuable tools in the field of enzyme inhibition, primarily as building blocks for synthesizing more complex molecules designed to target specific enzyme active sites. The protected form, Nα-Z-L-asparagine methyl ester, is frequently utilized by researchers in the development of novel enzyme inhibitors and other bioactive compounds for drug discovery jocpr.com. The ester and protecting groups allow for controlled chemical reactions during peptide synthesis, enabling the precise incorporation of the asparagine moiety into a larger inhibitor structure jocpr.com.

While this compound itself is not typically a potent inhibitor, its derivatives can be tailored to fit the active sites of target enzymes. This approach is part of a broader strategy in medicinal chemistry where amino acid esters are used as scaffolds. For example, other amino acid methyl esters, such as N-omega-nitro-L-arginine methyl ester, are well-known enzyme inhibitors.

Furthermore, studies targeting the asparagine metabolic pathway have identified inhibitors of asparagine synthetase (AS), the key enzyme for asparagine biosynthesis. For example, the natural monoterpene 1,4-cineole has been identified as a potent inhibitor of plant asparagine synthetase, demonstrating that this enzyme is a viable target for inhibition semanticscholar.org. This highlights the importance of the asparagine synthesis pathway as a target for intervention, a field where custom-synthesized inhibitors derived from building blocks like this compound could be applied.

Role in Cell Culture Applications and Cellular Metabolism Research

Utilization in Cell Culture Media for Cell Line Growth

Asparagine is a critical component of many cell culture media formulations, where it supports robust cell growth and proliferation. Although classified as a non-essential amino acid for the body as a whole, certain cell lines, particularly some types of cancer cells, have low endogenous expression of asparagine synthetase (ASNS) nih.gov. These cells are unable to synthesize sufficient asparagine for their needs and thus become dependent on an external supply from the culture medium nih.gov. Supplementing media with L-asparagine is therefore essential for the successful culture of these cell lines, including various leukemic and lymphoma cells nih.gov.

The addition of asparagine has been shown to be crucial for maintaining protein synthesis and supporting cell proliferation, especially under conditions of metabolic stress, such as glutamine deprivation. In such cases, exogenous asparagine can rescue cell survival and growth. Its importance extends to biotechnology applications, where optimizing asparagine levels in Chinese hamster ovary (CHO) cell cultures can significantly enhance the production of therapeutic recombinant proteins and monoclonal antibodies nih.gov.

While L-asparagine is commonly used, esterified derivatives like this compound represent a strategic alternative. Cell-permeable esters of amino acids are often used in research to increase the intracellular concentration of a specific amino acid. For instance, cell-permeable serine methyl-ester has been used to rescue serine uptake and downstream metabolic processes surrey.ac.uk. Similarly, this compound can be employed to facilitate its transport into cells, ensuring a sufficient intracellular supply for protein synthesis and other metabolic functions, thereby serving as a valuable tool in cell biology research.

Studies on Amino Acid Transport Systems

Asparagine and its derivatives are utilized in studies investigating the mechanisms and specificity of amino acid transport systems across cellular membranes. Research has revealed that intracellular asparagine plays a significant role as an amino acid exchange factor. Cells can export intracellular asparagine in exchange for the import of other extracellular amino acids, such as serine, arginine, and histidine surrey.ac.uk. This exchange mechanism is vital for maintaining amino acid homeostasis and for activating key metabolic signaling pathways like mTORC1, which coordinates nutrient availability with cell growth and protein synthesis surrey.ac.uk.

To probe the function of these transporters, researchers use various amino acid analogs and derivatives. These molecules can act as competitive or non-competitive inhibitors, helping to characterize the transporter's substrate specificity. For example, in a study on the fungus Stemphylium botryosum, different asparagine derivatives were used to investigate the specificity of an L-asparagine transport system. The study found that modifications to the asparagine molecule significantly affected its ability to inhibit transport, providing insights into which chemical groups are critical for recognition by the transporter protein.

| Derivative Type | Example Compound | Level of Inhibition |

|---|---|---|

| Amide Derivatives | 5-diazo-4-oxo-L-norvaline | Most Effective |

| Amide Derivatives | L-aspartyl hydroxamate | Most Effective |

| α-Amino Derivative | N-acetyl asparagine | Moderate |

| α-Carboxyl Derivative | L-asparagine-t-butylester | Slight |

This type of study demonstrates how esterified derivatives of asparagine, even if they are not the primary substrate, can serve as critical research tools for dissecting the intricate mechanisms of cellular nutrient transport.

Analytical Methodologies for Characterization and Quantification in Research

Applications in Advanced Chemical Biology and Materials Science Research

Development of Chemical Probes and Tags

The modification of amino acids is a fundamental strategy in chemical biology for creating probes to study complex biological processes. Asparagine methyl ester serves as a key intermediate in the synthesis of such tools.

Fluorescent probes are indispensable for visualizing and tracking biomolecules within living systems. Researchers have successfully synthesized fluorescently labeled asparagine derivatives to act as probes. researchgate.netnih.gov These probes, which can exhibit high quantum yields and photostability, are designed to permeate cellular components, allowing for the investigation of amino acid uptake and metabolism. researchgate.net The synthesis of these complex probes often begins with a protected and esterified amino acid like this compound, which allows for selective modification of the amine group or side chain. The methyl ester group can facilitate purification and handling during synthesis and can be hydrolyzed at a later stage if the free carboxylate is required.

Furthermore, the general principle of using methyl esters of unnatural amino acids to incorporate fluorescent probes into proteins has been demonstrated. semanticscholar.org This technique allows for site-specific labeling, enabling detailed studies of protein structure, dynamics, and interactions. This compound can be a precursor in the creation of these specialized, unnatural amino acids, expanding the toolkit available for protein engineering and analysis. chemimpex.com

Table 1: Properties of Fluorescent Asparagine Probes This table is illustrative, based on typical properties of such probes described in the literature.

| Property | Description | Reference |

|---|---|---|

| Emission Wavelength | Typically in the visible region (e.g., blue fluorescence). | researchgate.net |

| Photostability | Engineered to resist photobleaching for longer imaging times. | researchgate.net |

| Cell Permeability | Designed to cross cell membranes to study intracellular processes. | researchgate.net |

| Stimuli-Responsiveness | Can be designed to show changes in fluorescence in response to pH or redox state. | researchgate.net |

Scaffold for Complex Molecule Synthesis

In organic synthesis, a scaffold is a core molecular structure upon which more complex molecules are built. Amino acid methyl esters are widely recognized as crucial intermediates and scaffolds in various synthetic applications, including peptide synthesis and medicinal chemistry. mdpi.comresearchgate.net

This compound, particularly in its N-protected form (like Nα-Z-L-asparagine methyl ester), is an essential building block for constructing peptides. chemimpex.com The methyl ester protects the carboxylic acid end, preventing it from reacting during the coupling of the amino group to another amino acid in the growing peptide chain. This strategy is fundamental to solid-phase peptide synthesis, a cornerstone of biotechnology and pharmaceutical development. chemimpex.com

Its utility extends to the synthesis of enzyme inhibitors and other bioactive compounds. chemimpex.com The distinct functional groups of this compound—the amine, the ester, and the side-chain amide—can be selectively modified, making it a versatile starting point for creating libraries of complex molecules for drug discovery and chemical biology research. chemscene.com

Research in Bio-inspired Materials

Bio-inspired materials science aims to create novel materials by mimicking the principles and structures found in nature. nih.gov Amino acids are fundamental building blocks of proteins, which are responsible for a vast array of functions and structures in living organisms, from the mechanical strength of spider silk to the catalytic activity of enzymes. mdpi.com

This compound can serve as a monomer or a component in the synthesis of bio-inspired polymers and materials. The presence of the amide group in its side chain is particularly significant, as it can form hydrogen bonds. Hydrogen bonding is a critical non-covalent interaction that dictates the structure and properties of many natural materials, including the folding of proteins and the strength of DNA. nih.gov By incorporating asparagine derivatives into synthetic polymers, researchers can engineer materials with controlled self-assembly properties, creating structures like hydrogels or thin films. These materials are under investigation for applications in tissue engineering, drug delivery, and sustainable plastics. nih.govmdpi.com

Neurobiological Research on Neurotransmitter Pathways

In the central nervous system (CNS), the amino acid L-asparagine serves as a precursor to L-aspartate, which is considered an excitatory neurotransmitter. nih.govnih.gov Understanding the metabolism and transport of these amino acids is crucial for neurobiology. While L-aspartate's role can be complex and is sometimes debated, it is involved in synaptic transmission and is a building block for other important molecules like N-methyl-D-aspartate (NMDA). nih.govmdpi.com

This compound can be used as a research tool in this field. As a modified version of asparagine, it can be employed in studies to probe the specificity of amino acid transporters in the brain. nih.gov By comparing the uptake and processing of asparagine versus its methyl ester derivative, scientists can gain insights into the molecular mechanisms governing neurotransmitter precursor transport across the blood-brain barrier and into neurons. Furthermore, it can be used as a starting material for the synthesis of labeled asparagine analogs or specific inhibitors to dissect the metabolic pathways that convert asparagine to aspartate and other neuroactive compounds. nih.gov

Proteomics Research Applications

Proteomics, the large-scale study of proteins, relies heavily on mass spectrometry to identify and quantify proteins in complex biological samples. nih.govescholarship.org Chemical labeling techniques are central to many quantitative proteomics workflows.

One of the most powerful techniques is Stable Isotope Labeling by Amino acids in Cell culture (SILAC). In a SILAC experiment, cells are grown in media where a specific amino acid is replaced by its heavy-isotope-labeled counterpart. Asparagine is one of the amino acids that can be used for this purpose. This compound is an ideal precursor for the synthesis of isotopically labeled asparagine (e.g., containing ¹³C or ¹⁵N). This "heavy" asparagine is then used in SILAC media, becoming incorporated into all newly synthesized proteins. When samples from different conditions (e.g., treated vs. untreated cells) are mixed, the relative abundance of a given protein can be accurately determined by comparing the mass spectrometry signal intensities of the "light" (normal isotope) and "heavy" (stable isotope) peptide pairs. nih.gov